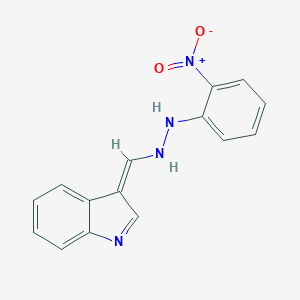

1H-Indole-3-carbaldehyde {2-nitrophenyl}

Description

BenchChem offers high-quality 1H-Indole-3-carbaldehyde {2-nitrophenyl} suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-carbaldehyde {2-nitrophenyl} including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

28558-65-8 |

|---|---|

Molecular Formula |

C15H12N4O2 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitroaniline |

InChI |

InChI=1S/C15H12N4O2/c20-19(21)15-8-4-3-7-14(15)18-17-10-11-9-16-13-6-2-1-5-12(11)13/h1-10,16,18H/b17-10+ |

InChI Key |

ITPBPNQOCSZFLS-ZHACJKMWSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC3=CC=CC=C3[N+](=O)[O-] |

Isomeric SMILES |

C1=CC=C2C(=C1)/C(=C/NNC3=CC=CC=C3[N+](=O)[O-])/C=N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNNC3=CC=CC=C3[N+](=O)[O-])C=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectroscopic characterization of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine, a Schiff base derived from 1H-Indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the synthetic protocols, structural elucidation through various spectroscopic techniques, and explores the potential biological significance of this class of compounds.

Introduction

Schiff bases derived from the indole scaffold are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their biological activity.[2] The compound in focus, (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine, is synthesized through the condensation of 1H-Indole-3-carbaldehyde and 2-nitroaniline. The incorporation of the 2-nitrophenyl moiety into the indole-3-carbaldehyde framework can significantly influence its electronic and steric properties, potentially leading to novel therapeutic agents. This guide will provide a detailed examination of its synthesis, physicochemical characteristics, and spectroscopic profile.

Synthesis and Mechanism

The synthesis of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine is typically achieved through a condensation reaction between 1H-Indole-3-carbaldehyde and an aromatic amine, in this case, 2-nitroaniline.[3] This reaction is often catalyzed by a small amount of acid, such as glacial acetic acid or p-toluene sulfonic acid, and is usually carried out in a protic solvent like ethanol.[3][4]

The reaction mechanism involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to form the stable imine bond. The presence of an acid catalyst protonates the hydroxyl group of the hemiaminal, making it a better leaving group (water) and thus facilitating the dehydration step.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of the title Schiff base.

Detailed Experimental Protocol

-

Reactant Preparation : In a round-bottom flask, dissolve equimolar quantities of 1H-Indole-3-carbaldehyde (1.0 eq) and 2-nitroaniline (1.0 eq) in absolute ethanol (approximately 10-15 mL per gram of aldehyde).

-

Catalyst Addition : Add a few drops of a suitable acid catalyst, such as glacial acetic acid or p-toluenesulfonic acid, to the reaction mixture.[4]

-

Reaction Execution : Equip the flask with a condenser and reflux the mixture with constant stirring for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane).

-

Product Isolation : Upon completion of the reaction, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by filtration.

-

Purification : The crude product is washed with cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine.

Physicochemical Properties

The physicochemical properties of Schiff bases are influenced by the nature of the aldehyde and amine precursors. The indole nucleus provides a rich π-electron system, while the 2-nitrophenyl group introduces a strong electron-withdrawing nitro group, which can affect the molecule's electronic distribution, planarity, and potential for intermolecular interactions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₁N₃O₂ | - |

| Molecular Weight | 265.27 g/mol | - |

| Appearance | Typically a colored solid (e.g., yellow, orange, or red) | [5] |

| Melting Point | Expected to be a crystalline solid with a defined melting point | - |

| Solubility | Generally soluble in polar organic solvents like DMSO, DMF, and chloroform | [1] |

Spectroscopic Characterization

Spectroscopic methods are indispensable for the unambiguous structural elucidation and purity assessment of synthesized compounds.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[6]

-

N-H Stretching : A peak in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

C=N Stretching : The formation of the imine bond is confirmed by the appearance of a characteristic absorption band in the range of 1600-1650 cm⁻¹.

-

NO₂ Stretching : The presence of the nitro group is indicated by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically found around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.[7]

-

Aromatic C-H and C=C Stretching : Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ correspond to the aromatic C-H and C=C stretching vibrations of the indole and nitrophenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[6]

-

¹H NMR :

-

Indole N-H Proton : A singlet, typically downfield (δ 10-12 ppm), corresponding to the N-H proton of the indole ring.

-

Imine Proton (-CH=N-) : A characteristic singlet in the region of δ 8.0-9.0 ppm confirms the formation of the Schiff base.[2]

-

Aromatic Protons : A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the indole and 2-nitrophenyl rings.

-

-

¹³C NMR :

-

Imine Carbon (-CH=N-) : A signal in the range of δ 150-165 ppm is indicative of the imine carbon.[2]

-

Aromatic Carbons : Multiple signals in the region of δ 110-150 ppm corresponding to the carbon atoms of the aromatic rings.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[5] The extended conjugation in the Schiff base, involving the indole ring, the imine bond, and the nitrophenyl ring, is expected to result in strong absorption bands in the UV-Vis region. The presence of chromophores like the C=N and NO₂ groups will lead to characteristic π → π* and n → π* transitions.[5]

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the title compound.

Potential Applications in Drug Development

Indole-based Schiff bases are of significant interest in drug discovery due to their diverse pharmacological activities.[8][9] The structural features of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine, namely the planar indole ring, the imine linkage, and the nitrophenyl group, make it a candidate for investigation in several therapeutic areas:

-

Antimicrobial Agents : Many Schiff bases exhibit potent antibacterial and antifungal activities.[4][8] The mechanism of action is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.

-

Anticancer Agents : The indole nucleus is a common scaffold in many anticancer drugs.[10] Schiff bases of indole derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The nitro group can also contribute to this activity.

-

Enzyme Inhibitors : The specific geometry and electronic properties of this molecule may allow it to bind to the active sites of various enzymes, making it a potential enzyme inhibitor.[2]

Conclusion

(E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine is a synthetically accessible Schiff base with a rich chemical structure that holds promise for applications in medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, physicochemical properties, and the key spectroscopic features that are essential for its characterization. The combination of the biologically active indole moiety with the versatile Schiff base linkage and the electron-withdrawing 2-nitrophenyl group provides a molecular framework with significant potential for the development of novel therapeutic agents. Further studies are warranted to explore its full range of biological activities and to establish structure-activity relationships for this class of compounds.

References

-

Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. [Link][8][9]

-

PubMed. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link][9]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Characterization and Biological Evaluation of Some Schiff's Base from 2-Amino Thiazole with Indole-3-Carbadehyde. [Link]

-

Arabian Journal of Chemistry. (2010). Synthesis, characterization and biological studies of some Co(II), Ni(II) and Cu(II) complexes derived from indole-3-carboxaldehyde and glycylglycine as Schiff base ligand. [Link]

-

ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3-FORMYL INDOLE BASED SCHIFF BASES. [Link][4]

-

PMC. (n.d.). 1H-Indole-3-carbaldehyde. [Link]

-

Journal of Medicinal and Nanomaterials Chemistry. (2025). Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. [Link][1]

-

MDPI. (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. [Link][2]

-

ACS Omega. (2022). Base-Free Synthesis and Photophysical Properties of New Schiff Bases Containing Indole Moiety. [Link]

-

ResearchGate. (n.d.). Schiff Bases of Indole-3-Carbaldehyde: Synthesis and Evaluation as Antimicrobial Agents. [Link][3]

-

ResearchGate. (n.d.). Structure of 1H-indole-3-carbaldehyde 1. [Link]

-

ResearchGate. (2023). (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. [Link]

-

ResearchGate. (2020). Crystal structure of (E)-1-(2-nitrophenyl)-N-(o-tolyl)methanimine, C14H12N2O2. [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]

-

PMC. (n.d.). Crystal structure and optical spectroscopic analyses of (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one hemihydrate. [Link]

-

Semantic Scholar. (n.d.). First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine. [Link][7]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Kumar-Sharma/f0490f845a77033503f88924b486d70d375333f2]([Link]

-

University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Michigan State University. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. [Link][5]

-

PubChem. (n.d.). 3-(4-Nitroanilino)-1H-indole-2-carbaldehyde. [Link]

-

Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link][6]

-

Indian Journal of Chemistry. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). [Link]

Sources

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ijesrt.com [ijesrt.com]

- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 7. (PDF) First Reported Characterization of (E)-1-(4-nitrophenyl)-N-(p-tolyl)methanimine [academia.edu]

- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008) | Deepa Sinha | 331 Citations [scispace.com]

- 9. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl)-1H-Indol-3-yl) Methylene) Pyridin-2-Amine Derivatives [ajgreenchem.com]

Spectroscopic Analysis of 1H-Indole-3-carbaldehyde {2-Nitrophenyl} Derivatives: A Technical Guide for Researchers

This guide provides an in-depth technical exploration of the spectroscopic techniques used to characterize a significant class of compounds: 1H-Indole-3-carbaldehyde {2-nitrophenyl} derivatives. These molecules, which include Schiff bases and hydrazones, are of considerable interest in medicinal chemistry and drug development due to the versatile biological activities associated with the indole nucleus. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into their structural elucidation.

Introduction: The Significance of Indole-based Schiff Bases and Hydrazones

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. When 1H-Indole-3-carbaldehyde is condensed with 2-nitrophenyl amines or hydrazines, it forms Schiff bases or hydrazones, respectively. The introduction of the electron-withdrawing nitro group on the phenyl ring can significantly modulate the electronic properties and, consequently, the biological activity of the resulting molecule. Accurate and comprehensive spectroscopic analysis is paramount for confirming the successful synthesis and purity of these derivatives, which is a critical step in any drug development pipeline. This guide will detail the application of key spectroscopic methods for the unequivocal characterization of these target molecules.

Synthesis of 1H-Indole-3-carbaldehyde {2-Nitrophenyl} Derivatives

The synthesis of these derivatives is typically a straightforward condensation reaction. The general procedure involves refluxing 1H-Indole-3-carbaldehyde with a stoichiometric amount of the corresponding 2-nitro-substituted amine or hydrazine in a suitable solvent, often with a catalytic amount of acid.

Experimental Protocol: Synthesis of a 1H-Indole-3-carbaldehyde {2-Nitrophenyl} Schiff Base

A representative protocol for the synthesis of a Schiff base derivative is as follows:

-

Reactant Preparation: In a round-bottom flask, dissolve 1H-Indole-3-carbaldehyde (1 mmol) in 20 mL of ethanol.

-

Addition of Amine: To this solution, add 2-nitroaniline (1 mmol).

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Reflux the reaction mixture for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol to remove any unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.

Spectroscopic Characterization

The synthesized derivatives are characterized using a suite of spectroscopic techniques to confirm their molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of 1H-Indole-3-carbaldehyde {2-nitrophenyl} derivatives, FT-IR is used to confirm the formation of the imine (C=N) bond and to identify other key functional groups.

Causality in Spectral Interpretation: The disappearance of the C=O stretching vibration from the starting aldehyde and the N-H stretching of the primary amine, coupled with the appearance of a new band corresponding to the C=N stretch, provides strong evidence for the formation of the Schiff base.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dried sample with 100-200 mg of dry potassium bromide (KBr) in an agate mortar to obtain a fine powder.

-

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a transparent pellet.

-

Data Acquisition: Place the KBr pellet in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (Indole) | 3450 - 3300 | Confirms the presence of the indole N-H group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the presence of aromatic rings. |

| C=N Stretch (Imine) | 1690 - 1640 | A key indicator of Schiff base formation. For a related (E)-1-(1H-indol-2-yl)-N-(4-nitrophenyl) methenamine, this appears at 1684 cm⁻¹.[1] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Characteristic of the aromatic rings in the indole and nitrophenyl moieties. |

| N-O Stretch (Nitro Group) | 1550 - 1500 & 1360 - 1320 | Asymmetric and symmetric stretching vibrations confirming the presence of the nitro group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. Both ¹H and ¹³C NMR are essential for the characterization of these derivatives.

Causality in Spectral Interpretation: The chemical shift of the imine proton (-N=CH-) is a key diagnostic signal in the ¹H NMR spectrum, typically appearing as a singlet in the downfield region. The integration of this signal should correspond to one proton. The signals for the aromatic protons of the indole and 2-nitrophenyl rings will also be present, and their splitting patterns can help to confirm the substitution pattern. In the ¹³C NMR spectrum, the appearance of a signal for the imine carbon provides further confirmation of the product structure.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra.

Data Interpretation:

¹H NMR:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Significance |

| Indole N-H | 11.0 - 12.5 | Singlet | A broad singlet, characteristic of the indole N-H proton. For a related nitrophenyl indole Schiff base, this appears around δ 12.1 ppm.[1] |

| Imine -N=CH- | 8.0 - 9.0 | Singlet | A key diagnostic peak confirming the formation of the Schiff base. For related indole Schiff bases, this signal is observed in the range of δ 8.25–8.85 ppm.[2] |

| Aromatic Protons (Indole & Phenyl) | 6.5 - 8.5 | Multiplet | A complex pattern of signals corresponding to the protons on the indole and 2-nitrophenyl rings. |

| Aldehyde CHO (in starting material) | 9.5 - 10.5 | Singlet | The absence of this peak in the product spectrum is a strong indicator of a complete reaction. For 1H-Indole-3-carbaldehyde, this proton appears around δ 9.98 ppm.[3] |

¹³C NMR:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Significance |

| Imine C=N | 155 - 165 | A key signal confirming the formation of the imine bond. For related indole Schiff bases, this carbon appears in the δ 157–163 ppm range.[2] |

| Aromatic Carbons | 110 - 150 | Multiple signals corresponding to the carbons of the indole and 2-nitrophenyl rings. |

| Aldehyde C=O (in starting material) | 180 - 190 | The absence of this signal in the product spectrum confirms the consumption of the starting aldehyde. For a related indole-2-carbaldehyde, the aldehyde carbon is at δ 182.89 ppm.[4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation patterns.

Causality in Spectral Interpretation: The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target derivative. The fragmentation pattern can also be diagnostic, often involving the cleavage of the imine bond or loss of the nitro group.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

| Ion | Expected m/z | Significance |

| Molecular Ion ([M]⁺ or [M+H]⁺) | Calculated Molecular Weight | Confirms the molecular formula of the synthesized compound. |

| [M-NO₂]⁺ | M - 46 | A common fragment corresponding to the loss of the nitro group. |

| Indole-3-carbaldehyde imine fragment | Varies | Fragments resulting from the cleavage of the bond between the imine nitrogen and the nitrophenyl ring. |

| Indole moiety fragments | e.g., m/z 116, 89 | Characteristic fragments of the indole ring, similar to those observed for 1H-Indole-3-carbaldehyde itself. |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugation present in the 1H-Indole-3-carbaldehyde {2-nitrophenyl} derivatives gives rise to characteristic absorption bands.

Causality in Spectral Interpretation: The extended conjugation in the Schiff base or hydrazone derivative, compared to the individual reactants, typically results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the absorption spectrum over a range of wavelengths (e.g., 200-600 nm) using a UV-Vis spectrophotometer.

Data Interpretation:

-

π → π* transitions: Intense absorption bands are expected in the UV region due to electronic transitions within the aromatic rings and the C=N bond.

-

n → π* transitions: Weaker absorption bands may be observed at longer wavelengths, corresponding to the transition of non-bonding electrons (from the nitrogen atom) to an anti-bonding π* orbital.

-

The position of λmax will be influenced by the solvent polarity.

Conclusion

The spectroscopic characterization of 1H-Indole-3-carbaldehyde {2-nitrophenyl} derivatives is a multi-faceted process that relies on the synergistic interpretation of data from FT-IR, NMR, mass spectrometry, and UV-Vis spectroscopy. Each technique provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecular structure. The protocols and interpretive guidelines presented in this document offer a robust framework for researchers engaged in the synthesis and analysis of this important class of compounds, ensuring the scientific integrity of their findings and facilitating the advancement of drug discovery and development programs.

References

-

Ullah, F., et al. (2025). Design and Evaluation of Indole-Based Schiff Bases as α-Glucosidase Inhibitors: CNN-Enhanced Docking, MD Simulations, ADMET Profiling, and SAR Analysis. Molecules. [Link]

-

Yadav, G., et al. (2023). SNO donor Schiff bases and their Co(II), Ni(II) and Cu(II) complexes: Synthesis, characterization, electrochemical and antimicrobial studies. ResearchGate. [Link]

-

Kumar, A., et al. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Advanced Journal of Chemistry, Section A. [Link]

-

Krasavin, M., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Molecules. [Link]

-

Yadav, P., et al. (2018). Spectroscopic, Thermal, and Antimicrobial Studies of Co(II), Ni(II), Cu(II), and Zn(II) Complexes Derived from Bidentate Ligands Containing N and S Donor Atoms. Bioinorganic Chemistry and Applications. [Link]

-

Li, J., et al. (2022). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A. [Link]

-

Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One. Journal of Medicinal and Chemical Sciences. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

-

Zhang, Y., et al. (2012). (E)-N′-(2-Methoxybenzylidene)-3-nitrobenzohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

Sources

The Vanguard of Discovery: A Technical Guide to the Biological Activity of 2-Nitrophenyl Substituted Indole-3-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the synthesis, biological evaluation, and mechanistic underpinnings of 2-nitrophenyl substituted indole-3-carbaldehydes, a class of molecules holding significant promise in the landscape of modern drug discovery. The indole scaffold, a privileged structure in medicinal chemistry, serves as the foundation for numerous therapeutic agents.[1] The strategic introduction of a 2-nitrophenyl substituent at the C2 position of the indole-3-carbaldehyde core creates a unique electronic and steric profile, paving the way for novel biological activities. This document provides a comprehensive overview for researchers aiming to explore and harness the therapeutic potential of these compounds.

The Synthetic Blueprint: Crafting 2-(2-Nitrophenyl)-1H-indole-3-carbaldehyde

The synthesis of the target compound, 2-(2-nitrophenyl)-1H-indole-3-carbaldehyde, can be approached through established methodologies for indole core formation and subsequent functionalization. The two primary routes envisioned are the Fischer Indole Synthesis followed by Vilsmeier-Haack formylation, or a convergent approach involving the construction of the substituted indole ring already bearing the necessary precursors.

Route A: Fischer Indole Synthesis and Subsequent Formylation

The Fischer indole synthesis is a robust and classical method for constructing the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions.[2]

Conceptual Workflow for Fischer Indole Synthesis Route

Sources

Discovering Novel Bioactive Compounds from 1H-Indole-3-Carboxaldehyde: A Strategic Guide to Synthesis and Biological Evaluation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2] Among the diverse array of indole-based starting materials, 1H-indole-3-carboxaldehyde (I3A) stands out as a uniquely versatile and privileged scaffold.[3] It is not merely a synthetic building block but also an endogenous metabolite of L-tryptophan produced by gut microbiota, acting as an immunomodulator through the aryl hydrocarbon receptor (AhR).[4][5] This dual identity makes I3A a compelling starting point for drug discovery campaigns. This guide provides a strategic framework for the systematic exploration of I3A's chemical space, detailing robust synthetic methodologies, outlining a validated workflow for biological evaluation, and elucidating the causality behind key experimental choices to empower the discovery of novel bioactive compounds.

The Strategic Importance of 1H-Indole-3-Carboxaldehyde (I3A) in Drug Discovery

1H-indole-3-carboxaldehyde is an ideal precursor for chemical library synthesis due to three primary reactive centers that can be selectively and orthogonally modified. This structural feature allows for a "three-dimensional" diversification strategy, enabling the exploration of a vast chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

The inherent biological relevance of the I3A scaffold provides a significant advantage. As a natural agonist of the AhR, it influences intestinal immune homeostasis and mucosal reactivity.[4] This provides a validated biological starting point, suggesting that derivatives may retain or modulate this activity, or acquire novel functions through targeted chemical modifications. The broad spectrum of reported activities for I3A derivatives—including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties—further underscores its status as a "privileged scaffold" in medicinal chemistry.[6][7]

Caption: A systematic workflow for the discovery of bioactive I3A derivatives.

Experimental Protocol: Synthesis of a 2-(1H-indol-3-yl)quinazolin-4(3H)-one Derivative

This protocol describes a reliable method for synthesizing a class of compounds reported to have antibacterial activity, based on the condensation of I3A with an anthranilamide derivative. [8] Objective: To synthesize 2-(1H-indol-3-yl)quinazolin-4(3H)-one as a representative bioactive derivative.

Materials:

-

1H-indole-3-carboxaldehyde (1.0 mmol, 145.16 mg)

-

Anthranilamide (1.0 mmol, 136.15 mg)

-

p-Toluenesulfonic acid (p-TSA) (0.1 mmol, 17.22 mg)

-

Acetonitrile (CH₃CN), 10 mL

-

Round-bottom flask (50 mL) with reflux condenser

-

Magnetic stirrer and heating mantle

-

Ethyl acetate and hexane for purification

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 1H-indole-3-carboxaldehyde (145.16 mg), anthranilamide (136.15 mg), and acetonitrile (10 mL).

-

Catalyst Addition: Add p-toluenesulfonic acid (17.22 mg) to the mixture. Causality Note: p-TSA acts as a Brønsted acid catalyst, protonating the aldehyde's carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack by the amine.

-

Reaction: Stir the mixture at reflux (approx. 82°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane mobile phase.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the resulting solid and wash with cold acetonitrile or diethyl ether to remove unreacted starting materials. If further purification is needed, recrystallize from ethanol or purify by column chromatography on silica gel.

-

Characterization (Self-Validation Step):

-

¹H NMR: Confirm the presence of characteristic peaks for the indole and quinazolinone protons and the disappearance of the aldehyde proton signal (~10 ppm).

-

HRMS (High-Resolution Mass Spectrometry): Verify the exact mass of the synthesized compound to confirm its elemental composition (C₁₆H₁₁N₃O).

-

Purity Analysis: Use HPLC or qNMR to ensure purity is >95% before biological screening. This step is critical to ensure that any observed activity is due to the compound itself and not an impurity.

-

Biological Evaluation: Targets and Mechanisms

The diverse structures accessible from I3A translate to a wide range of biological activities. [6]A well-designed screening cascade is paramount.

Table 1: Representative Bioactive Scaffolds Derived from I3A

| Scaffold Class | Synthetic Modification | Reported Biological Activity | Representative Reference(s) |

| Schiff Bases | Condensation with amines/hydrazides | Antimicrobial, Antioxidant, Anticholinesterase | [6][9] |

| Quinazolinones | Condensation with anthranilamide | Antibacterial | [8] |

| Indole Alkaloids | Multi-step synthesis | Anticancer, Antimalarial, Antimicrobial | [10] |

| Dihydropyrimidinones | Biginelli-type reaction | Antioxidant, various others | [11][12] |

| Chalcone Hybrids | Claisen-Schmidt condensation | Anticancer, Anti-inflammatory | [3][7] |

Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Pathway

As a natural ligand, I3A's interaction with the AhR is a key signaling pathway to consider. [4][5]The AhR is a ligand-activated transcription factor involved in regulating immune responses, xenobiotic metabolism, and cell differentiation.

Caption: Simplified AhR signaling pathway activated by I3A or its derivatives.

Screening Rationale: When developing a screening strategy for novel I3A derivatives, it is logical to include an AhR activation assay (e.g., a luciferase reporter assay). This allows for the classification of new compounds as AhR agonists, antagonists, or inactive molecules, providing immediate mechanistic insight. This approach helps to rationalize observed phenotypes (e.g., anti-inflammatory effects) and guides subsequent lead optimization.

Conclusion and Future Directions

1H-indole-3-carboxaldehyde is a powerful and versatile platform for the discovery of novel bioactive compounds. Its synthetic tractability, coupled with its inherent biological relevance, provides a solid foundation for drug discovery programs. By employing a systematic workflow that combines rational synthetic diversification with robust analytical validation and mechanistically-informed biological screening, researchers can efficiently navigate the chemical space surrounding this privileged scaffold. Future efforts should focus on leveraging modern synthetic methods, such as C-H activation and photocatalysis, and integrating computational approaches for in silico screening to further accelerate the discovery of next-generation therapeutics derived from this remarkable starting material.

References

-

El-Sawy, W. A., et al. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2018). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. Synthesis, 50(22), 4525–4538. Available at: [Link]

-

Revanasiddappa, B. C., & Kumar, S. V. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 563-570. Available at: [Link]

-

El-Sawy, W. A., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

Umar, M. B., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Medicinal Chemistry. Available at: [Link]

-

Zhu, C., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 56-70. Available at: [Link]

-

Umar, M. B., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Bentham Science. Available at: [Link]

-

Aksenov, N., et al. (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 26(11), 3332. Available at: [Link]

-

Chem-Impex. (n.d.). Indole-3-carboxaldehyde. Retrieved from [Link]

-

Bassyouni, F. A., et al. (2014). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. Open Journal of Medicinal Chemistry, 4, 88-103. Available at: [Link]

-

de Oliveira, R. S., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. ChemistrySelect, 9(12). Available at: [Link]

-

Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]

-

Dhas, D. B., & Prasad, D. J. (2014). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research, 5(10), 4381-4386. Available at: [Link]

-

Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13205-13214. Available at: [Link]

-

Dhas, D. B., & Prasad, D. J. (2014). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Bingül, M. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Properties. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 318-327. Available at: [Link]

-

Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. Available at: [Link]

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. toku-e.com [toku-e.com]

- 6. researchgate.net [researchgate.net]

- 7. eurekaselect.com [eurekaselect.com]

- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. ijpsjournal.com [ijpsjournal.com]

Methodological & Application

Purifying 2-Nitrophenyl Indole Derivatives: A Guide to Recrystallization Techniques

Introduction

Derivatives of 2-nitrophenyl indole are a significant class of heterocyclic compounds, forming the structural core of numerous molecules with profound applications in medicinal chemistry and materials science. Their synthesis, however, often yields crude products containing impurities such as unreacted starting materials, byproducts, and isomers.[1] Effective purification is therefore a critical step to ensure the integrity of subsequent research and the safety and efficacy of potential therapeutic agents. Recrystallization stands as a powerful, scalable, and cost-effective method for the purification of these solid organic compounds.[2][3]

This comprehensive guide provides detailed application notes and protocols for the recrystallization of {2-nitrophenyl} indole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific principles that govern success.

The Science of Recrystallization: A Primer for {2-Nitrophenyl} Indole Derivatives

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[4] For {2-nitrophenyl} indole derivatives, which are generally polar due to the presence of the nitro group, this principle is particularly applicable.[5]

The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[3] As this solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The ordered structure of the crystal lattice naturally excludes impurity molecules, which remain dissolved in the surrounding solvent (the mother liquor). The purified crystals are then isolated by filtration.

The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for {2-nitrophenyl} indole derivatives should exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5] Additionally, the solvent should either completely dissolve impurities, even at low temperatures, or not dissolve them at all, allowing for their removal by hot gravity filtration.[5]

Strategic Solvent Selection for {2-Nitrophenyl} Indole Derivatives

The "like dissolves like" principle is a valuable starting point for solvent selection.[5] The presence of the polar nitro group and the indole ring system suggests that polar solvents will be effective. However, the overall polarity is also influenced by other substituents on the indole or phenyl rings.

Single Solvent Systems: A good initial approach is to test a range of solvents with varying polarities. Alcoholic solvents, such as ethanol and methanol, are often a good starting point for nitroaryl compounds.[5][6]

Mixed Solvent Systems (Solvent Pairs): Frequently, no single solvent meets all the ideal criteria. In such cases, a mixed solvent system, or solvent pair, is employed.[5] This technique is particularly useful when a compound is excessively soluble in one solvent and poorly soluble in another.[5] The process typically involves dissolving the crude {2-nitrophenyl} indole derivative in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "bad" solvent (in which the compound is sparingly soluble) is then added dropwise until persistent cloudiness is observed, indicating the point of saturation. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[5]

A common and effective mixed solvent system for many organic compounds is ethanol and water.[7]

Visualizing the Recrystallization Workflow

The following diagram outlines the key stages of a successful recrystallization protocol.

Caption: A generalized workflow for the purification of {2-nitrophenyl} indole derivatives via recrystallization.

Detailed Protocols for Recrystallization

Protocol 1: Single Solvent Recrystallization

-

Solvent Selection: Begin by testing the solubility of a small amount of the crude {2-nitrophenyl} indole derivative in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature but complete dissolution upon heating.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and boiling chips. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue to add the hot solvent in small portions until the solid just dissolves.[3] Using an excessive amount of solvent is a common cause of poor recovery.[8]

-

Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then heat the solution at or near boiling for several minutes while swirling.[3]

-

Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or insoluble impurities.[4]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.[9]

-

Inducing Crystallization (if necessary): If no crystals form upon cooling, try scratching the inside of the flask with a glass rod just below the surface of the solution or adding a "seed crystal" of the pure compound.[5][8]

-

Complete Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[5]

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed Solvent Recrystallization

-

Solvent Pair Selection: Identify a "good" solvent that readily dissolves the compound and a miscible "bad" solvent in which the compound is poorly soluble.

-

Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

-

Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until a persistent cloudiness appears.

-

Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Crystallization, Isolation, and Drying: Follow steps 5-10 from the Single Solvent Recrystallization protocol.

Troubleshooting Common Recrystallization Challenges

| Problem | Potential Cause(s) | Solution(s) |

| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent.[5] The compound is significantly impure. | Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[5] Allow the solution to cool more slowly.[5] |

| No Crystals Form | The solution is supersaturated. Too much solvent was used. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[5] Reduce the volume of the solvent by gentle heating or using a rotary evaporator and attempt to crystallize again. |

| Poor Recovery | Too much solvent was used. The crystals were washed with a solvent that was not ice-cold.[5] Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Always wash the final crystals with a minimal amount of ice-cold solvent.[5] Ensure the filtration apparatus is pre-heated. |

| Rapid Crystallization | The solution is too concentrated. | Re-heat the solution and add a small amount of additional solvent to achieve a more gradual cooling and crystallization process.[9] |

Conclusion

Recrystallization is a versatile and powerful technique for the purification of {2-nitrophenyl} indole derivatives. A systematic approach to solvent selection, coupled with a thorough understanding of the underlying principles, will enable researchers to consistently obtain high-purity crystalline products. By following the detailed protocols and troubleshooting guidance provided in this application note, scientists can confidently and efficiently purify these valuable compounds for their intended applications in drug discovery and materials science.

References

- Benchchem. solvent selection for effective recrystallization of nitroaromatic compounds.

- Google Patents. US2874196A - Method of crystallizing nitro products.

- Google Patents. US2858346A - Process of recrystallizing nitro explosives.

- Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

- Unknown. recrystallization, filtration and melting point.

- Google Patents. WO2014083113A1 - Crystallization process of tricyclic indole derivatives.

- University of Rochester. Reagents & Solvents: Solvents for Recrystallization.

- Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(8), 2410-2414.

- ResearchGate. (2025).

- MDPI. (2025).

- University of York. Problems with Recrystallisations.

- ResearchGate. (2025).

- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

- National Institutes of Health. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity.

- National Institutes of Health. Crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one.

- Wired Chemist. Recrystallization.

- Unknown. Recrystallization.

- Reddit. (2023).

- University of York. Solvent Choice.

Sources

- 1. WO2014083113A1 - Crystallization process of tricyclic indole derivatives - Google Patents [patents.google.com]

- 2. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 3. personal.tcu.edu [personal.tcu.edu]

- 4. Recrystallization [sites.pitt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Crystal structure of 3-(2-nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

Vilsmeier-Haack Formylation of Indoles: A Detailed Guide to 3-Carbaldehyde Synthesis

Introduction: The Strategic Importance of Indole-3-carbaldehydes

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of the indole ring is a cornerstone of synthetic organic chemistry, and among the most fundamental transformations is the introduction of a formyl group (-CHO), particularly at the electron-rich C3 position.[2] Indole-3-carbaldehydes are not merely end-products but pivotal intermediates, serving as versatile building blocks for the elaboration of more complex molecular architectures, including those with anticancer, anti-inflammatory, and antimicrobial properties.[1]

The Vilsmeier-Haack reaction stands as one of the most efficient, reliable, and widely adopted methods for this purpose.[3] It offers high yields and regioselectivity for the 3-position of unsubstituted and many substituted indoles under relatively mild conditions.[2][3] This guide provides an in-depth exploration of the Vilsmeier-Haack formylation of indoles, elucidating the underlying mechanism and offering a field-proven, step-by-step protocol for researchers, scientists, and drug development professionals.

Reaction Mechanism: A Stepwise Electrophilic Aromatic Substitution

The Vilsmeier-Haack reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic attack on the indole ring, followed by hydrolysis.[3][4]

-

Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[2][5] The oxygen of DMF acts as a nucleophile, attacking the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate a highly reactive and electrophilic chloroiminium salt, known as the Vilsmeier reagent.[5][6]

-

Electrophilic Attack and Formylation: The indole, being an electron-rich heteroaromatic system, acts as a nucleophile. The C3 position, having the highest electron density, attacks the electrophilic carbon of the Vilsmeier reagent.[7] This leads to the formation of an iminium intermediate.[6]

-

Hydrolysis: The reaction is quenched with water or an aqueous base during work-up. The iminium intermediate is then hydrolyzed to yield the final indole-3-carbaldehyde and a secondary amine (dimethylamine in the case of DMF).[6][7]

The overall mechanism is depicted in the following diagram:

Caption: Mechanism of Vilsmeier-Haack Formylation of Indole.

Quantitative Data Summary: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack formylation of various indole derivatives. This data provides a comparative overview for researchers to anticipate outcomes with different substrates.

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [2][8] |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 5 | 88 | [2][8] |

| 6-Methylindole | POCl₃, DMF | 0 to 90 | 9 | 89 | [2][8] |

| 7-Fluoroindole | POCl₃, DMF | 0 to 85 | 5 | 92 | [8] |

Note: Reaction times and temperatures may require optimization depending on the specific substrate and scale of the reaction. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is highly recommended.[2]

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the Vilsmeier-Haack formylation of indole to synthesize indole-3-carbaldehyde.

Materials and Reagents:

-

Indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate (Na₂CO₃), saturated solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Crushed ice

-

Ethanol (for recrystallization, optional)

-

Silica gel (for column chromatography, optional)

Equipment:

-

Round-bottom flask (three-necked)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Workflow Diagram:

Caption: Experimental workflow for the Vilsmeier-Haack formylation of indoles.[2]

Step-by-Step Procedure:

Part 1: Preparation of the Vilsmeier Reagent (In Situ)

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout this step.

-

To the flask, add anhydrous N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the stirred DMF solution.[2] Causality: This addition is highly exothermic; a slow, controlled addition is crucial to prevent a runaway reaction and maintain the temperature below 10 °C, which is optimal for the formation of the Vilsmeier reagent.[2][5]

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes. The formation of a white precipitate is indicative of the Vilsmeier reagent generation.[5]

Part 2: Formylation Reaction

-

In a separate flask, dissolve the indole substrate in a minimal amount of anhydrous DMF.

-

Add the indole solution to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Subsequently, heat the reaction mixture to the desired temperature (e.g., 85-95 °C) and maintain for the required duration (typically 5-9 hours).[2][8] The progress of the reaction should be monitored by TLC.

Part 3: Work-up and Purification

-

Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.[2] Trustworthiness: This quenching step is highly exothermic and must be performed with caution to control the heat generated.

-

Neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is alkaline.[2][8] This step hydrolyzes the iminium intermediate to the aldehyde. The product often precipitates as a solid at this stage.

-

Isolation Option A (Precipitation): If a solid precipitates, collect it by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.[2]

-

Isolation Option B (Extraction): If the product does not precipitate or is an oil, transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL for a 20 mmol scale reaction).[2][9]

-

Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[2]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Safety Considerations

-

Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

-

Exothermic Reactions: Both the formation of the Vilsmeier reagent and the quenching/neutralization steps are highly exothermic. Proper cooling and slow, controlled additions are critical to ensure safety.[2][5]

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool in the synthetic chemist's arsenal for the formylation of indoles. Its reliability, high yields, and operational simplicity make it a preferred method for accessing valuable indole-3-carbaldehyde intermediates. By understanding the underlying mechanism and adhering to a carefully controlled protocol, researchers can effectively leverage this powerful reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of 3H-Indoles. BenchChem.

- Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33.

- BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. BenchChem.

- Grok. (n.d.). Vilsmeier reagent.

- BenchChem. (2025). A Comparative Guide to the Synthesis of Indole-3-Carboxaldehyde. BenchChem.

- Wikipedia. (n.d.). Vilsmeier reagent.

- ChemWis. (2025, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube.

- Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- BenchChem. (2025). Physical and chemical properties of Vilsmeier's reagent. BenchChem.

- Wikipedia. (n.d.). Vilsmeier–Haack reaction.

- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Stability testing of 1H-Indole-3-carbaldehyde {2-nitrophenyl} in various solvents

This technical guide addresses the stability profile of (E)-N-(2-nitrophenyl)-1-(1H-indol-3-yl)methanimine (and related hydrazone/Schiff base derivatives), referred to here as the I3C-2NP conjugate.

The notation {2-nitrophenyl} typically identifies the amine/hydrazine component reacted with 1H-Indole-3-carbaldehyde . These derivatives contain a labile azomethine (

Quick Reference: Solvent Compatibility Matrix

| Solvent System | Stability Rating | Primary Risk | Recommendation |

| DMSO (Anhydrous) | ⭐⭐⭐⭐⭐ (High) | Hygroscopicity (Water absorption) | Store under Argon/Nitrogen; Single-use aliquots. |

| Ethanol / Methanol | ⭐⭐⭐ (Moderate) | Solvolysis / Hemiaminal formation | Use for short-term handling only (<24h). Avoid heating >40°C. |

| Chloroform / DCM | ⭐⭐ (Low) | Acid-catalyzed Hydrolysis | Avoid if possible. Trace HCl in CHCl₃ cleaves the imine bond. |

| Aqueous Buffers (pH < 7) | ⭐ (Critical) | Rapid Hydrolysis | Do not store. Prepare immediately before use. |

| Aqueous Buffers (pH > 7) | ⭐⭐⭐ (Moderate) | Deprotonation / Precipitation | Stable for 12-24h (physiological pH) [1]. |

Module 1: Dissolution & Solvent Handling

Q: My compound turns from yellow/orange to colorless in aqueous solution. Is this normal?

A: No, this indicates hydrolytic degradation .

The I3C-2NP conjugate is a Schiff base.[1][2] In the presence of water—especially in acidic environments—the

-

Mechanism: The indole nitrogen acts as an electron donor, but the imine carbon is electrophilic. Water attacks the imine carbon, forming an unstable carbinolamine intermediate which collapses to the aldehyde and amine.

-

Troubleshooting:

-

Perform dissolution in 100% DMSO first.

-

Dilute into aqueous media immediately before the assay.

-

Keep the final DMSO concentration >0.5% if tolerated by your assay to maintain solubility and reduce hydrolysis kinetics.

-

Q: Can I use ultrasonication to dissolve the solid?

A: Use caution. While I3C derivatives are thermally stable up to their melting points (~160–200°C) in solid form [2], sonication in solution generates local hotspots that can accelerate oxidation of the indole ring.

-

Protocol: Pulse sonicate (5 seconds on, 10 seconds off) on ice. If the solution turns dark brown/red, oxidative polymerization (isatin formation) has occurred.

Module 2: Chemical Stability (Hydrolysis & Oxidation)

Q: I see two peaks in my HPLC chromatogram after 24 hours in Methanol. Is it impure?

A: Not necessarily. This is likely E/Z Isomerization or Solvolysis .

-

Isomerization: The

double bond can exist in E (trans) and Z (cis) configurations. In solution, these isomers exist in equilibrium. The 2-nitrophenyl group provides steric hindrance that may slow this interconversion, but polar solvents like methanol facilitate it. -

Solvolysis: Methanol can attack the imine bond, forming a hemiaminal ether.

-

Validation Step: Run an LC-MS.

-

If both peaks have the same Mass (

), it is isomerization (Acceptable). -

If you see peaks corresponding to Indole-3-carbaldehyde (

) or the nitro-amine, it is degradation (Reject).

-

Q: How stable is the compound in physiological media (pH 7.4)?

A: It is moderately stable.

Research on indole-3-carbaldehyde Schiff bases indicates stability for >24 hours in physiological conditions (pH 7.4), with a biological half-life (

-

Critical Factor: The 2-nitro group is electron-withdrawing. This reduces the electron density on the imine nitrogen, making it less basic and therefore more resistant to acid-catalyzed hydrolysis compared to unsubstituted phenyl derivatives.

Module 3: Photostability

Q: Do I need to protect the sample from light?

A: YES. Strictly. The indole moiety is an electron-rich heterocycle prone to photo-oxidation. The nitro group is a chromophore that can facilitate radical formation under UV/Visible light.

-

Degradation Pathway: Light exposure can lead to the formation of Isatin (via oxidation of the C2-C3 bond) or dimerization.

-

Symptom: The solid turns from bright orange/yellow to a dull brown.

-

Protocol: Wrap all vials in aluminum foil. Perform weighing and dissolution under low-light or amber-light conditions.

Visualizing the Degradation Pathway

The following diagram illustrates the critical failure points during stability testing: Hydrolysis (Water) and Oxidation (Light).

Figure 1: Degradation pathways of Indole-3-carbaldehyde Schiff bases. Red paths indicate hydrolytic cleavage; Yellow paths indicate oxidative degradation.

Module 4: Experimental Protocol for Stability Validation

To confirm the stability of your specific batch, follow this self-validating HPLC protocol.

Objective: Quantify % degradation over 24 hours.

-

Preparation:

-

Prepare a Stock Solution (10 mM) in anhydrous DMSO.

-

Prepare Test Solution (100 µM) by diluting Stock 1:100 into the target solvent (e.g., PBS pH 7.4).

-

-

Time Points:

-

Inject immediately (

). -

Incubate at 37°C (in dark).

-

Inject at

,

-

-

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).

-

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 mins. (Schiff bases are less polar than the aldehyde; expect elution late in the run).

-

-

Acceptance Criteria:

-

Peak Area at

must be -

Appearance of new peaks at the retention time of pure 1H-Indole-3-carbaldehyde indicates hydrolysis failure.

-

References

-

Tiwari, A. K., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(11), 2461-2469.

-

Naik, N., et al. (2012).[4] Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.[4]

-

Alkam, H. H., et al. (2021).[5][6] Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed.[5] Nat. Volatiles & Essent. Oils, 8(4), 12632-12646.[5]

Sources

- 1. jmnc.samipubco.com [jmnc.samipubco.com]

- 2. ajchem-b.com [ajchem-b.com]

- 3. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. cjm.dmu.edu.cn [cjm.dmu.edu.cn]

How to avoid N-N bond cleavage in Fischer indole synthesis.

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding N-N Bond Cleavage

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during this cornerstone reaction of heterocyclic chemistry. As Senior Application Scientists, we understand that while the Fischer indole synthesis is a powerful tool, it can be susceptible to side reactions, most notably the undesired cleavage of the N-N bond in the hydrazone intermediate. This guide will equip you with the knowledge to diagnose, troubleshoot, and ultimately avoid this problematic pathway, ensuring the successful synthesis of your target indole derivatives.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding N-N bond cleavage in the Fischer indole synthesis.

Q1: What is N-N bond cleavage in the context of the Fischer indole synthesis, and why does it occur?

A1: N-N bond cleavage is a competing side reaction to the desired[1][1]-sigmatropic rearrangement in the Fischer indole synthesis. Instead of the N-N bond breaking as part of the concerted rearrangement to form the C-C bond of the indole ring, it undergoes heterolytic cleavage. This cleavage results in the formation of byproducts such as aniline derivatives and other undesired compounds, ultimately leading to low yields or complete failure of the desired indole synthesis.[2][3] This side reaction is particularly prevalent when the reaction pathway is diverted by certain substrate features, most notably the presence of electron-donating groups on the carbonyl component of the hydrazone.[2]

Q2: I am attempting to synthesize a 3-aminoindole derivative and am consistently observing low to no yield of my desired product. What is the likely cause?

A2: The synthesis of 3-aminoindoles via the classical Fischer indole synthesis is a known challenge and often fails due to the high propensity for N-N bond cleavage.[2][4] The electron-donating nature of the amino group (or a precursor) at the α-position of the carbonyl component over-stabilizes a key cationic intermediate. This stabilization favors the heterolytic cleavage of the weak N-N bond over the desired[1][1]-sigmatropic rearrangement, leading to the formation of aniline and a stabilized iminium cation instead of the indole ring.[2]

Q3: Can the choice of acid catalyst influence the extent of N-N bond cleavage?

A3: Absolutely. The choice between a Brønsted acid (e.g., HCl, H₂SO₄, PPA) and a Lewis acid (e.g., ZnCl₂, BF₃, AlCl₃) is a critical parameter.[1][5][6] While Brønsted acids are commonly used, they can sometimes exacerbate N-N bond cleavage, especially with sensitive substrates. Lewis acids can offer a milder and more effective alternative by coordinating to the nitrogen atoms of the hydrazone, which can facilitate the desired rearrangement while suppressing the cleavage pathway. In cases where protic acids lead to poor yields in the synthesis of C3 N-substituted indoles, the use of Lewis acids like ZnCl₂ or ZnBr₂ has been shown to improve the efficiency of the cyclization.[3][4]

Q4: Are there any modern techniques that can help minimize N-N bond cleavage and other side reactions?

A4: Yes, several modern techniques have been developed to improve the efficiency and selectivity of the Fischer indole synthesis. Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles by minimizing the formation of byproducts.[7][8][9] The rapid and uniform heating provided by microwaves can favor the desired reaction pathway over slower decomposition or side reactions. Additionally, the use of ionic liquids and solid-supported catalysts like Amberlyst® 15 has shown promise in providing a more controlled reaction environment, leading to improved yields and selectivity.[10][11][12]

Troubleshooting Guide: A Systematic Approach to Overcoming N-N Bond Cleavage

When faced with poor yields and the suspected formation of N-N cleavage byproducts, a systematic approach to troubleshooting is essential. This guide provides a logical workflow to diagnose and resolve the issue.

Step 1: Diagnose the Problem

The first step is to confirm that N-N bond cleavage is indeed the primary issue.

-

Analyze the Crude Reaction Mixture: Before extensive purification attempts, analyze the crude reaction mixture by techniques such as TLC, LC-MS, or ¹H NMR. Look for the presence of characteristic byproducts.

-

Aniline Derivatives: The most common byproduct of N-N cleavage is the corresponding aniline from the phenylhydrazine starting material.

-

Other Cleavage Products: Depending on the carbonyl partner, other fragments may be present.

-

Step 2: Implement Corrective Actions

Once N-N bond cleavage is identified as the culprit, consider the following strategies, starting with the simplest and most impactful adjustments.

The choice of acid catalyst is paramount.

-

Switch from Brønsted to Lewis Acids: If you are using a strong protic acid like HCl or H₂SO₄, switch to a Lewis acid. Zinc chloride (ZnCl₂) is a common and effective choice.[5][13] Boron trifluoride etherate (BF₃·OEt₂) is another powerful Lewis acid for this transformation.[1]

-

Optimize Catalyst Loading: The amount of catalyst can be crucial. Too little may result in an incomplete reaction, while too much can promote side reactions. An empirical optimization of the catalyst loading is often necessary.

Fine-tuning the reaction conditions can significantly influence the reaction outcome.

-

Temperature Control: The Fischer indole synthesis often requires elevated temperatures; however, excessively high temperatures can promote decomposition and side reactions, including N-N cleavage.[14] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider a systematic screening of temperatures to find the optimal balance.

-

Solvent Selection: The choice of solvent can influence the reaction, although its effect on regioselectivity has been found to be less dominant than the substrate structure or catalyst.[15][16] However, for certain substrates, a change of solvent might be beneficial. Common solvents include toluene, xylene, acetic acid, and ethanol.

If traditional methods fail, consider adopting more modern techniques.

-

Microwave-Assisted Synthesis: Employing a microwave reactor can significantly shorten reaction times and improve yields.[8][17] The rapid heating can favor the desired[1][1]-sigmatropic rearrangement over the competing N-N cleavage pathway.

-

Use of Ionic Liquids: Ionic liquids, such as choline chloride·2ZnCl₂, can act as both the solvent and the catalyst, providing a unique reaction environment that can enhance selectivity and simplify product isolation.[10][11]

Visualizing the Reaction Pathway

The following diagram illustrates the desired Fischer indole synthesis pathway versus the competing N-N bond cleavage side reaction.

Caption: Desired vs. Competing Reaction Pathways.

Comparative Analysis of Strategies to Avoid N-N Bond Cleavage

The following table provides a summary of different strategies and their effectiveness in preventing N-N bond cleavage, with a focus on challenging substrates.

| Strategy | Catalyst | Temperature | Key Advantages | Typical Yield Improvement |

| Catalyst Modification | Lewis Acid (e.g., ZnCl₂) | 80-150 °C | Generally effective for substrates with electron-donating groups where Brønsted acids fail.[4] | Moderate to Significant |

| Catalyst Modification | Lewis Acid (e.g., BF₃·OEt₂) | Room Temp. to 80 °C | Can be a very effective and milder alternative to other strong acids.[1] | Moderate to Significant |

| Modern Synthesis | Microwave Irradiation | 100-170 °C | Rapid reaction times, often leading to cleaner reactions and higher yields.[7][8] | Significant |

| Modern Synthesis | Ionic Liquid (e.g., choline chloride·2ZnCl₂) | 95-120 °C | Can offer high yields and regiospecificity, with the potential for catalyst recycling.[10][11] | Significant |

| Solid-Phase Catalyst | Amberlyst® 15 | 80-120 °C | Heterogeneous catalyst that is easily removed from the reaction mixture, simplifying purification.[12] | Moderate to Significant |

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments and workflows designed to minimize N-N bond cleavage.

Protocol 1: General Procedure for Fischer Indole Synthesis using Zinc Chloride

This protocol is a good starting point for substrates that are prone to N-N bond cleavage under Brønsted acid catalysis.

Materials:

-

Arylhydrazine (1.0 eq)

-

Ketone or aldehyde (1.0-1.2 eq)

-